molecular formula C22H16Cl3N7O6 B1684363 Carboxyamidotriazole orotate CAS No. 187739-60-2

Carboxyamidotriazole orotate

Cat. No.: B1684363
CAS No.: 187739-60-2
M. Wt: 580.8 g/mol
InChI Key: MNWOBDDXRRBONM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carboxyamidotriazole orotate (CTO) is a novel oral inhibitor of non-voltage-dependent calcium channels . These channels play a crucial role in various cellular processes, including cell proliferation and apoptosis .

Mode of Action

CTO modulates multiple cell-signaling pathways, including AKT, RAS, and WNT . By inhibiting these pathways, CTO disrupts the normal functioning of the cells, leading to anti-tumor activity .

Biochemical Pathways

CTO demonstrates anti-tumor activity through modulation of multiple tyrosine kinase signaling pathways . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell division and differentiation .

Pharmacokinetics

CTO has been found to enter the bloodstream faster and achieve higher plasma concentrations while maintaining a similar elimination half-life relative to its parent compound, carboxyamidotriazole (CAI) . This improved pharmacokinetic profile may allow for smaller dosages of CAI needed for inhibition of tumor cell proliferation, with the added advantage of reduced toxicity .

Result of Action

CTO produces disease stabilization in a broad range of heavily treated refractory tumors . Although no objective response rates were observed in a study, nine patients with rapidly progressive and treatment-refractory tumors achieved stable disease durable for up to 14 months .

Action Environment

The action of CTO can be influenced by various environmental factors. For instance, the presence of other drugs can affect the bioavailability and efficacy of CTO . .

Biochemical Analysis

Biochemical Properties

Carboxyamidotriazole Orotate acts as a cellular inhibitor of nonvoltage-operated calcium channels and calcium channel-mediated signaling pathways . It interacts with various enzymes and proteins, modulating multiple cell-signaling pathways . The nature of these interactions is primarily inhibitory, leading to a decrease in calcium signal transduction necessary for certain cellular processes .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating calcium signal transduction, which is crucial for many cellular processes . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with non–voltage-dependent calcium channels . This leads to inhibition of calcium signal transduction, which in turn can cause changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has shown stability and slow degradation, with long-term effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Lower dosages have been found to inhibit tumor cell proliferation, while higher doses can lead to significant gastrointestinal and neurotoxicities .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux and metabolite levels, primarily through its inhibition of calcium signal transduction .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood . It is believed to interact with certain transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxyamidotriazole Orotate is synthesized by reacting Carboxyamidotriazole with orotic acid. The reaction typically involves dissolving Carboxyamidotriazole in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding orotic acid. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Carboxyamidotriazole Orotate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .

Properties

IUPAC Name

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWOBDDXRRBONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187739-60-2
Record name Carboxyamidotriazole orotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBOXYAMIDOTRIAZOLE OROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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